Bac2A TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

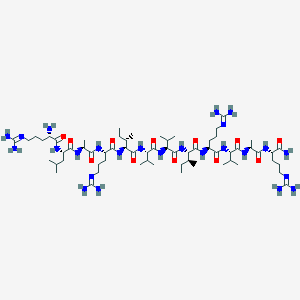

Bac2A TFA is a synthetic antimicrobial and immunomodulatory peptide derived from the naturally occurring bovine host defense peptide, bactenecin. It is a 12-mer linear variant known for its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans . This compound is particularly notable for its high efficacy in combating fungal pathogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bac2A TFA is synthesized using solid-phase peptide synthesis (SPPS) techniques, specifically the Fmoc/tBu strategy. The peptide is assembled on a solid support, and the Fmoc protecting group is removed using a base such as piperidine. The amino acids are sequentially added, and the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cleavage cocktail .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a pure, stable product .

Analyse Des Réactions Chimiques

Types of Reactions: Bac2A TFA undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its linear form.

Substitution: Amino acid residues in this compound can be substituted to create analogs with improved activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base.

Major Products:

Oxidized this compound: Contains disulfide bonds.

Reduced this compound: Linear peptide without disulfide bonds.

Substituted this compound: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Bac2A TFA has a wide range of scientific research applications, including:

Mécanisme D'action

Bac2A TFA exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization and cell lysis . Additionally, this compound can penetrate the cell membrane and interact with intracellular targets, further contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Bac2A-NH2: An amidated form of Bac2A with similar antimicrobial properties.

Indolicidin: A cationic peptide with broad-spectrum antimicrobial activity.

Melittin: A peptide derived from bee venom with potent antimicrobial effects.

Uniqueness of Bac2A TFA: this compound is unique due to its high efficacy against fungal pathogens and its ability to modulate the immune response . Unlike some other antimicrobial peptides, this compound maintains its activity in the presence of serum, making it a promising candidate for therapeutic applications .

Propriétés

Formule moléculaire |

C63H121N25O12 |

|---|---|

Poids moléculaire |

1420.8 g/mol |

Nom IUPAC |

(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C63H121N25O12/c1-15-34(11)46(58(99)82-41(24-20-28-77-63(72)73)52(93)84-43(31(5)6)55(96)79-37(14)49(90)80-39(48(65)89)22-18-26-75-61(68)69)88-57(98)45(33(9)10)85-56(97)44(32(7)8)86-59(100)47(35(12)16-2)87-53(94)40(23-19-27-76-62(70)71)81-50(91)36(13)78-54(95)42(29-30(3)4)83-51(92)38(64)21-17-25-74-60(66)67/h30-47H,15-29,64H2,1-14H3,(H2,65,89)(H,78,95)(H,79,96)(H,80,90)(H,81,91)(H,82,99)(H,83,92)(H,84,93)(H,85,97)(H,86,100)(H,87,94)(H,88,98)(H4,66,67,74)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Clé InChI |

MSNVOJDRFBDECY-CJMCYECYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)

![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)

![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)

![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)

![N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13423710.png)

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)